Cas no 313529-58-7 (N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide)

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide
- Oprea1_005508
- F0126-0227
- N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide
- SR-01000004935-1
- MLS001167420
- CHEMBL1430761
- N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide
- N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-3-NITROBENZAMIDE
- SMR000640707
- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-nitrobenzamide
- 313529-58-7
- HMS2944O21
- AKOS003410704
- SR-01000004935
- Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-3-nitro-
-
- インチ: 1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-8-6-12(7-9-14)18-16(23)11-4-3-5-13(10-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21)
- InChIKey: RFTBPUSKXJQOCC-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(NC2=NN=C(CC)S2)(=O)=O)C=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1
計算された属性
- 精确分子量: 433.05146094g/mol
- 同位素质量: 433.05146094g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 687
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 184Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.559±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 5.24±0.50(Predicted)
N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA73992-1mg |
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide |
313529-58-7 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F0126-0227-1mg |
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide |
313529-58-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamideに関する追加情報
Compound CAS No. 313529-58-7: N-{4-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)sulfamoylphenyl}-3-Nitrobenzamide
The compound N-{4-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide (CAS No. 313529-58-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, which include a sulfamoyl group attached to a phenyl ring and a nitrobenzamide moiety. The presence of the 1,3,4-thiadiazole ring further enhances its chemical versatility and reactivity.
Recent studies have highlighted the importance of thiadiazole-containing compounds in drug discovery. The 5-Ethyl-1,3,4-thiadiazol-2-yl group in this compound has been shown to exhibit significant anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions.
The sulfamoylphenyl group within the molecule plays a crucial role in modulating the compound's pharmacokinetic properties. Research indicates that this group enhances the molecule's solubility and bioavailability, which are critical factors for its potential use in drug delivery systems. Additionally, the 3-nitrobenzamide moiety contributes to the compound's stability and ability to interact with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a combination of coupling reactions and cyclization processes. The development of scalable synthesis routes has significantly improved the accessibility of this compound for research purposes. Furthermore, computational studies have provided valuable insights into the electronic properties and molecular interactions of this compound, aiding in its optimization for specific applications.
One of the most exciting areas of research involving this compound is its potential application in targeted drug delivery systems. The unique combination of functional groups allows for precise targeting of specific cellular pathways while minimizing off-target effects. Preliminary in vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, this compound has also shown promise in materials science. Its structural integrity and reactivity make it a valuable component in the development of advanced polymers and composite materials. Researchers are currently exploring its use as a building block for high-performance materials with tailored mechanical and thermal properties.
The CAS No. 313529-58-7 designation underscores the importance of this compound within the chemical sciences community. Its inclusion in major chemical databases facilitates easy access to critical information for researchers worldwide. This has been instrumental in fostering collaborative efforts aimed at unlocking its full potential across various scientific disciplines.
As research into this compound continues to advance, it is anticipated that new applications will emerge, particularly in the fields of personalized medicine and advanced materials engineering. The integration of cutting-edge analytical techniques with traditional synthetic methods is expected to further enhance our understanding of this compound's properties and capabilities.
In conclusion, N-{4-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide (CAS No. 313529-58-7) represents a significant advancement in chemical innovation. Its unique structure, combined with recent research findings, positions it as a versatile tool with broad applicability across multiple scientific domains.
313529-58-7 (N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide) Related Products
- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)
- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)
- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)
- 99857-91-7(2-(4-chlorophenyl)pentan-2-ol)
- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)
- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)
- 62479-72-5(Formaldoxime trimer hydrochloride)
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 2156250-59-6(2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine)
- 1356824-83-3(2-(2-fluoropropan-2-yl)pyrrolidine)




